5-Hydroxy-N-methoxy-N,2-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-N-methoxy-N,2-dimethylnicotinamide is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of nicotinamide, a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N-methoxy-N,2-dimethylnicotinamide typically involves the methylation of nicotinamide followed by hydroxylation. The process begins with the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate to form N-methylnicotinamide. This intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-N-methoxy-N,2-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming N-methoxy-N,2-dimethylnicotinamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-Keto-N-methoxy-N,2-dimethylnicotinamide.
Reduction: N-methoxy-N,2-dimethylnicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-N-methoxy-N,2-dimethylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-N-methoxy-N,2-dimethylnicotinamide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, a form of vitamin B3.
N-Methylnicotinamide: A methylated derivative of nicotinamide.
5-Hydroxy-N-methylnicotinamide: A hydroxylated derivative of N-methylnicotinamide.
Uniqueness
5-Hydroxy-N-methoxy-N,2-dimethylnicotinamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1211542-17-4 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-hydroxy-N-methoxy-N,2-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c1-6-8(4-7(12)5-10-6)9(13)11(2)14-3/h4-5,12H,1-3H3 |
InChI Key |
RLNSJJGAYXLLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.